Bromocyanoacetylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3114-46-3 |
|---|---|
Molecular Formula |
C3BrN |
Molecular Weight |
129.94 g/mol |
IUPAC Name |
3-bromoprop-2-ynenitrile |
InChI |
InChI=1S/C3BrN/c4-2-1-3-5 |
InChI Key |
NGGPAYDRGCXCBY-UHFFFAOYSA-N |
Canonical SMILES |
C(#CBr)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Bromocyanoacetylene
Historical Preparative Routes to Bromocyanoacetylene
The initial syntheses of this compound were foundational in providing access to this unique chemical entity for further study.
Early Synthetic Approaches
An early and notable synthesis of this compound involved the bromination of cyanoacetylene (B89716). This method utilized a bromine/bromide complex in the presence of a minor amount of alkali to facilitate the reaction. The process, while effective, was characteristic of the synthetic techniques of its time, relying on classical reaction conditions.
Another early exploratory route investigated the synthesis of this compound from methyl bromopropiolate. However, this approach did not prove to be as successful as the bromination of cyanoacetylene. These early methods laid the groundwork for the subsequent handling and study of this reactive compound.
Modern Advancements in this compound Synthesis
While specific modern synthetic methodologies developed exclusively for this compound are not extensively documented, advancements in the synthesis of haloalkynes and functionalized alkynes, in general, offer potential pathways for its more efficient and selective preparation. These modern approaches often focus on stereoselectivity, catalytic efficiency, and adherence to green chemistry principles.
Stereoselective Synthesis Pathways Involving this compound as a Precursor
The rigid, linear structure of this compound makes it an interesting building block in stereoselective synthesis. Although specific, extensively documented stereoselective pathways originating from this compound are limited in readily available literature, the reactivity of the carbon-carbon triple bond and the presence of the bromo and cyano groups offer significant potential for its use as a precursor in the stereocontrolled synthesis of more complex molecules. For instance, the addition of reagents across the triple bond could, with the appropriate chiral catalysts or auxiliaries, lead to the formation of stereodefined vinyl derivatives. The development of such reactions would be a significant advancement in the synthetic utility of this compound.
Catalyst Systems in this compound-Mediated Syntheses
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. In the context of reactions involving haloalkynes like this compound, transition metal catalysis plays a pivotal role. Palladium, copper, and other transition metals are commonly employed to catalyze cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, where the haloalkyne can act as an electrophilic partner.
While specific catalytic systems tailored for this compound-mediated syntheses are not widely reported, general catalyst systems for haloalkyne reactions could be readily adapted. For example, a typical Sonogashira coupling of a bromoalkyne would utilize a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. The choice of ligands for the palladium catalyst is crucial in optimizing the reaction and can influence the reaction rate and selectivity.
Table 1: Potential Catalyst Systems for this compound-Mediated Cross-Coupling Reactions
| Coupling Reaction | Typical Catalyst System | Potential Application with this compound |
| Sonogashira | Pd(PPh₃)₄ / CuI / Amine Base | Coupling with terminal alkynes to form diynes. |
| Suzuki | Pd(dba)₂ / Ligand / Base | Coupling with boronic acids to form aryl- or vinyl-substituted cyanoacetylenes. |
| Stille | Pd(PPh₃)₄ / LiCl | Coupling with organostannanes. |
This table presents potential catalyst systems based on general methodologies for haloalkynes and does not represent experimentally verified systems specifically for this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While the historical synthesis of this compound may not have been developed with these principles in mind, modern approaches to haloalkyne synthesis offer greener alternatives. purkh.com
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Modern cross-coupling reactions often exhibit high atom economy.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of highly efficient catalysts in this compound synthesis would align with this principle.
Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives (e.g., water, ionic liquids, or solvent-free conditions) is a core tenet of green chemistry.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is one modern technique that can enhance reaction rates and reduce energy usage. mdpi.com
One potential greener route for the synthesis of bromoalkynes involves the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the reaction between a terminal alkyne and an N-halosuccinimide. This approach often proceeds under mild conditions and avoids the use of harsher reagents. The application of such a method to cyanoacetylene could provide a more environmentally benign synthesis of this compound.
Advanced Spectroscopic Characterization of Bromocyanoacetylene
Rotational Spectroscopy and Equilibrium Geometry Determination
Rotational spectroscopy, typically conducted in the microwave region, is a premier technique for determining the precise geometry of molecules in the gas phase. By analyzing the absorption of radiation, one can derive rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, highly accurate bond lengths and angles can be determined.
Semiexperimental (SE) Approach to Equilibrium Geometry
The semiexperimental (SE) approach to determining equilibrium geometry is a powerful method that combines experimental rotational constants with theoretical calculations. This method involves the following steps:
Experimental Data Acquisition: The rotational spectra for the parent molecule and several of its isotopologues (molecules with different isotopes of the same elements) are measured to obtain ground-state rotational constants (B₀).
Theoretical Calculation of Vibrational Corrections: High-level quantum chemical calculations are performed to compute the vibrational contributions to the rotational constants. These corrections account for the effects of zero-point vibrations.
Determination of Equilibrium Rotational Constants: The calculated vibrational corrections are subtracted from the experimental ground-state rotational constants to yield the equilibrium rotational constants (Be).
Structure Refinement: The equilibrium rotational constants for the set of isotopologues are then used in a least-squares fitting procedure to determine the equilibrium molecular structure (re).
For bromocyanoacetylene, this would involve obtaining the microwave spectra for species such as BrC≡C-¹³C≡N, BrC≡¹³C-C≡N, Br¹³C≡C-C≡N, and BrC≡C-C≡¹⁵N, in addition to the main isotopologues containing ⁷⁹Br and ⁸¹Br. However, a search of the scientific literature did not yield any studies that have performed these measurements or calculations for this compound.
Analysis of Isotopic Species and Rotational Constants
The analysis of multiple isotopic species is crucial for determining a molecule's complete structure. Each isotopologue provides a unique set of moments of inertia, which allows for the precise determination of the atomic coordinates through a fitting process.
A hypothetical data table for the rotational constants of this compound and its isotopologues would resemble the following, though it must be stressed that these are illustrative placeholders as no experimental data has been found.
| Isotopic Species | A (MHz) | B (MHz) | C (MHz) |
| ⁷⁹BrC₃N | - | - | - |
| ⁸¹BrC₃N | - | - | - |
| ⁷⁹Br¹³CC₂N | - | - | - |
| ⁷⁹BrC¹³CC N | - | - | - |
| ⁷⁹BrC₂¹³CN | - | - | - |
| ⁷⁹BrC₃¹⁵N | - | - | - |
| No experimental or theoretical data for the rotational constants of this compound isotopologues are currently available in the public domain. |
Vibrational Contributions to Spectroscopic Parameters
Vibrational motions within a molecule affect the observed rotational constants. These contributions, known as vibration-rotation interaction constants (α), are essential for converting experimental ground-state rotational constants (B₀) to equilibrium rotational constants (Be). The relationship is generally expressed as:
Bᵥ = Be - Σ αᵢ(vᵢ + dᵢ/2)
where vᵢ is the vibrational quantum number for the i-th mode and dᵢ is its degeneracy. These α constants are typically calculated using quantum chemical methods as part of the semiexperimental approach. For this compound, such calculations have not been reported.
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods provide a "fingerprint" of the molecule, revealing information about its functional groups and bonding structure.
Theoretical Assignments of Vibrational Modes
Before experimental spectra are analyzed, theoretical calculations are often performed to predict the vibrational frequencies and the nature of the corresponding atomic motions (normal modes). For a linear molecule like this compound (N=5 atoms), the number of vibrational modes is given by 3N-5, resulting in 10 vibrational modes. These calculations also predict which modes will be active in the infrared and Raman spectra based on the changes in the molecule's dipole moment and polarizability, respectively.
A theoretical assignment for this compound would categorize these 10 modes into stretching and bending vibrations of the C-Br, C≡C, C-C, and C≡N bonds. A data table summarizing these predicted modes would be structured as follows, but is currently unpopulated due to a lack of published research.
| Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) | IR Activity | Raman Activity |
| ν₁ | Σ⁺ | C≡N stretch | - | Active | Active |
| ν₂ | Σ⁺ | C≡C stretch | - | Active | Active |
| ν₃ | Σ⁺ | C-C stretch | - | Active | Active |
| ν₄ | Σ⁺ | C-Br stretch | - | Active | Active |
| ν₅ | Π | C-C≡N bend (degenerate) | - | Active | Inactive |
| ν₆ | Π | C≡C-C bend (degenerate) | - | Active | Inactive |
| ν₇ | Π | Br-C≡C bend (degenerate) | - | Active | Inactive |
| This table is illustrative; no theoretical assignments for the vibrational modes of this compound have been found in the literature. |
Experimental Verification of Vibrational Spectra
Experimental verification of the theoretical predictions is achieved by recording the infrared and Raman spectra of the compound. The positions, intensities, and shapes of the observed spectral bands are then compared with the calculated values to confirm the assignments of the vibrational modes.
Currently, there are no published experimental infrared or Raman spectra specifically for this compound. Therefore, a direct comparison and verification of its vibrational modes are not possible at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for determining the carbon framework and electronic environment of nuclei within a molecule. For a simple, linear molecule like this compound, ¹³C and ¹⁵N NMR are the most informative techniques.
While specific experimental spectra for this compound are not widely documented in publicly available literature, the chemical shifts (δ) can be predicted based on established ranges for its constituent functional groups. The molecule consists of three distinct carbon atoms and one nitrogen atom.
C1 (≡C-Br): This carbon is directly bonded to bromine. The "heavy atom effect" of bromine is expected to cause a significant upfield or downfield shift, making precise prediction difficult without specific relativistic calculations.
C2 (-C≡C-): This acetylenic carbon is situated between the other two carbons.
C3 (≡C-N): This carbon is part of the nitrile group and is deshielded due to the electronegativity of the nitrogen atom.
N1 (-C≡N): The nitrogen of the nitrile group.
Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, are employed to predict NMR chemical shifts. nih.gov A strong correlation between such theoretical predictions and experimental results provides confidence in structural assignments. nih.gov However, discrepancies can arise from factors like solvent effects and the limitations of computational models, especially for molecules with heavy atoms. researchgate.net
Table 1: Expected ¹³C and ¹⁵N NMR Chemical Shift Ranges for Functional Groups in this compound
| Nucleus | Carbon Position | Functional Group | Expected Chemical Shift (δ) / ppm |
|---|---|---|---|
| ¹³C | C1 | Bromoalkyne (C-Br) | 60 - 90 (highly variable) |
| ¹³C | C2 | Alkyne (-C≡C-) | 65 - 105 |
| ¹³C | C3 | Nitrile (-C≡N) | 105 - 125 |
Note: These are general ranges and the actual values for this compound will be influenced by the specific electronic structure and conjugation within the molecule.
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms, especially in complex molecules. wikipedia.orglibretexts.org For a small, proton-deficient molecule like this compound, heteronuclear correlation experiments would be most valuable.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects correlations between heteronuclei (like ¹³C and ¹⁵N) over two or three bonds. In this compound, an HMBC experiment could reveal correlations between C1-C3, C2-N1, and C1-N1, thereby confirming the linear C-C-C-N backbone and the positions of the bromine and nitrile groups.
INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): Although experimentally challenging due to low natural abundance, a ¹³C INADEQUATE experiment could directly show one-bond C-C correlations (C1-C2 and C2-C3), providing definitive evidence of the carbon skeleton's connectivity.
These techniques are powerful for resolving structural ambiguities and providing a complete picture of molecular architecture. youtube.comyoutube.com
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. rsc.org The conjugated π-system of this compound is expected to give rise to distinct absorption bands.
The electronic absorption spectra of molecules can be predicted using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations provide information on the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the oscillator strengths (a measure of transition probability). For this compound, the key electronic transitions would involve the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. The primary transitions expected are:
π → π* transitions: Excitation of an electron from a bonding π orbital (associated with the C≡C and C≡N triple bonds) to an antibonding π* orbital. These are typically strong absorptions.
n → π* transitions: Excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions.
Spectroscopic studies on the this compound cation have identified its ground (X̃²Π) and first excited (òΠ) electronic states, providing valuable insight into the molecule's electronic structure. acs.org
An experimental UV-Vis spectrum would show absorption maxima (λmax) corresponding to the energies of these electronic transitions. Comparing the experimentally measured λmax values with those predicted by TD-DFT calculations allows for the assignment of specific absorption bands to particular electronic transitions. researchgate.net While a specific absorption spectrum for neutral this compound is not readily found, studies on its chemical reactivity implicitly confirm its characterization. researchgate.netresearchgate.net The correlation between theoretical and experimental spectra is a cornerstone of modern spectroscopic analysis, though differences can occur due to solvent effects and the inherent approximations in computational models. mdpi.com
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and its fragmentation pattern. It is a highly sensitive method for identifying and characterizing compounds.
For this compound (BrC₃N), the most telling feature in its mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). csbsju.educhemguide.co.uk This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments. These peaks, referred to as the M and M+2 peaks, are separated by two m/z units and have a relative intensity ratio of approximately 1:1. libretexts.org This pattern is a definitive indicator for the presence of a single bromine atom in an ion. csbsju.edu
The molecular ion peaks for this compound would be expected at the following m/z values:
Table 2: Calculated m/z Values for this compound Molecular Ions
| Ion Formula | Isotope Composition | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | [⁷⁹BrC₃N]⁺ | 129.93 | ~100% |
Calculations are based on the most common isotopes: ¹²C = 12.0000, ¹⁴N = 14.0031, ⁷⁹Br = 78.9183, ⁸¹Br = 80.9163.
In addition to the molecular ion, mass spectrometry provides structural information through fragmentation. The high-energy ionization process can cause the molecular ion to break apart into smaller, stable fragment ions. The most likely fragmentation pathway for this compound would be the cleavage of the C-Br bond, which is typically a weak point in such molecules. csbsju.edu
Table 3: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
|---|---|---|---|
| 130 / 132 | Br• | [C₃N]⁺ | 50 |
The observation of the characteristic 1:1 isotopic pattern in the molecular ion region, along with logical fragment ions, would provide conclusive evidence for the identity and structure of this compound.
Quantum Chemical and Computational Investigations of Bromocyanoacetylene
Electronic Structure and Bonding Analysis
The electronic structure of the linear bromocyanoacetylene molecule can be described using Molecular Orbital (MO) theory. The combination of atomic orbitals results in a set of molecular orbitals delocalized over the entire molecule. The molecule possesses a conjugated system of two triple bonds, giving rise to a series of sigma (σ) and pi (π) molecular orbitals.
Sigma (σ) Orbitals: These are formed from the head-on overlap of atomic orbitals (s and pz orbitals, assuming the z-axis is the molecular axis) and are symmetric with respect to the molecular axis. They constitute the framework of single bonds (Br-C, C-C, C-C, C-N).
Pi (π) Orbitals: These result from the side-on overlap of p-orbitals (px and py) on the carbon and nitrogen atoms. The two C≡C and C≡N triple bonds each contribute two sets of perpendicular π orbitals. These π orbitals are delocalized across the C-C-C-N backbone.
The reactivity and electronic spectra of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be a π orbital with significant electron density on the electron-rich triple bonds and the polarizable bromine atom. The LUMO is anticipated to be the corresponding antibonding π* orbital, which would accept electrons in a chemical reaction.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). An NBO analysis of this compound would characterize the bonding in terms of:
Sigma Bonds (σ): Localized two-center orbitals for the Br-C, C-C, C-C, and C-N single bond framework. The carbon and nitrogen atoms are expected to utilize sp hybrid orbitals to form this linear σ-framework.
Pi Bonds (π): Two sets of localized two-center π bonds for the C1≡C2 triple bond and two sets for the C3≡N triple bond.
Lone Pairs (LP): Non-bonding orbitals localized on specific atoms. In this compound, lone pairs would be found on the terminal bromine and nitrogen atoms.
This analysis confirms the classical Lewis structure representation of the molecule and can provide quantitative details on hybridization and electron delocalization from filled bonding or lone pair orbitals into empty antibonding orbitals.
The distribution of electrons in this compound is highly uneven due to the presence of electronegative nitrogen and bromine atoms. This leads to a significant permanent molecular dipole moment. Ab initio calculations have determined the dipole moment of this compound to be approximately 2.62 Debye. The presence of a large dipole moment indicates a substantial separation of positive and negative charge within the molecule.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show:
A region of high electron density (negative potential), typically colored red, concentrated around the nitrogen atom due to its high electronegativity and the presence of its lone pair.
Regions of lower electron density (positive potential), colored blue, are expected along the carbon backbone and near the bromine atom.
The ESP map is a valuable tool for predicting how the molecule will interact with other charged or polar species, highlighting the nitrogen end as the primary site for electrophilic attack.
Potential Energy Surface (PES) Characterization
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Key features of the PES are stationary points, where the net force on all atoms is zero.
Computational chemistry is used to locate and characterize stationary points on the PES. These points are classified by the second derivatives of the energy.
Minima: These are points where the structure is stable, corresponding to reactants, products, or intermediates. A geometry optimization calculation seeks to find such a minimum on the PES. For this compound, the ground-state equilibrium structure is a linear chain. Ab initio calculations have been performed to determine this minimum energy geometry with high precision.
Saddle Points: A saddle point is a maximum along one direction (the reaction coordinate) and a minimum in all other directions. It represents the transition state connecting two minima. For this compound, saddle points would correspond to transition states for processes like bending, dissociation, or isomerization. For instance, the transition state for the molecule bending away from linearity would be a saddle point on the PES. The characterization of such points requires more complex computational algorithms than simple geometry optimization but is crucial for understanding reaction dynamics and barriers.
The computationally optimized geometry for the ground-state minimum of this compound confirms its linear structure. The calculated bond lengths from a high-level ab initio study are presented in the table below.
| Bond | Calculated Bond Length (Å) |
|---|---|
| Br–C1 | 1.785 |
| C1≡C2 | 1.209 |
| C2–C3 | 1.373 |
| C3≡N | 1.159 |
Computational Prediction of Spectroscopic Parameters
The rotational spectrum of a molecule is determined by its moments of inertia, which are in turn related to its geometry. Quantum chemical calculations can predict the equilibrium geometry of this compound with high accuracy. From this geometry, the equilibrium rotational constants (B_e) can be derived. To compare with experimental data, which are typically ground-state rotational constants (B_0), vibrational corrections need to be calculated.
A 2023 study reported a semi-experimental equilibrium geometry for this compound by correcting experimentally determined ground-state rotational constants for ten isotopic species with theoretically calculated vibrational contributions. researchgate.net The determined equilibrium bond lengths were r(Br−C) = 1.77982 Å, r(C≡C) = 1.2073 Å, r(C−C) = 1.37312 Å, and r(C≡N) = 1.15980 Å. researchgate.net
Table 2: Semi-Experimental Equilibrium Bond Lengths of this compound
| Bond | Bond Length (Å) |
| Br−C | 1.77982 |
| C≡C | 1.2073 |
| C−C | 1.37312 |
| C≡N | 1.15980 |
Data from: Puzzarini, C., et al. (2023). Toward Spectroscopic Accuracy for the Structures of Large Molecules at DFT Cost: Refinement and Extension of the Nano-LEGO Approach. researchgate.net
Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of molecules.
NMR Spectra Prediction: The prediction of NMR chemical shifts is a valuable tool in structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts for nuclei such as ¹³C and ¹⁵N. These calculated values, when compared with experimental data, can aid in the assignment of NMR signals. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectral properties.
UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which are the key parameters determining their UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions involved. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions.
While specific predicted NMR and UV-Vis data for this compound are not prominently available in the reviewed literature, the theoretical frameworks for their calculation are well-established and routinely applied to a wide range of organic molecules.
Advanced Computational Tools and Databases
The computational investigation of molecules like this compound relies on a suite of advanced software packages and databases.
Computational Chemistry Software: Programs such as Gaussian, ORCA, and MOLPRO are widely used to perform the quantum chemical calculations described above. These packages implement a broad range of theoretical methods and basis sets, allowing researchers to choose the most appropriate level of theory for their specific research question.
Spectroscopic Databases: Publicly available databases play a crucial role in the dissemination and comparison of computational and experimental spectroscopic data. The Computational Chemistry Comparison and Benchmark Database (CCCBDB) maintained by the National Institute of Standards and Technology (NIST) provides a collection of experimental and computational thermochemical and spectroscopic data for a wide range of small molecules. While specific detailed data for this compound may not be present, these databases are invaluable for benchmarking computational methods and for providing reference data for related molecules.
The continuous development of more accurate and efficient computational methods, coupled with the expansion of comprehensive databases, will undoubtedly continue to enhance our understanding of the chemical and physical properties of this compound and other molecules of astrochemical and spectroscopic interest.
Chemical Reactivity and Advanced Organic Transformations of Bromocyanoacetylene
Reaction Mechanisms Involving Bromocyanoacetylene
The electronic nature of this compound dictates its reactivity, making it susceptible to attack by both nucleophiles and serving as a partner in metal-catalyzed coupling reactions.
The triple bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the adjacent cyano and bromo substituents. This polarization makes the alkyne moiety highly electrophilic and susceptible to nucleophilic addition reactions. wikipedia.orglibretexts.org In a nucleophilic addition, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne, leading to the breaking of a π-bond and the formation of a new σ-bond. masterorganicchemistry.comkhanacademy.org
A key example of this reactivity is observed in reactions with secondary amines, such as diisopropylamine (B44863) or diethylamine. rsc.org In the presence of these nucleophiles, the amine adds across the triple bond. This process is a crucial first step in a sequence leading to the formation of conjugated enynenitriles. rsc.org The reaction is believed to proceed via an intermediate where the amine has added to the alkyne, forming a vinyl anion, which is then protonated. The regioselectivity and stereoselectivity of this addition are influenced by steric and electronic factors. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orgmdpi.comwikipedia.org this compound has been successfully employed as a substrate in a one-pot, three-component reaction that combines nucleophilic addition with a subsequent palladium-catalyzed cross-coupling step. rsc.orgscispace.com
Specifically, the reaction of this compound with a terminal alkyne and a secondary amine, in the presence of bis(triphenylphosphine)palladium (B8599230) dichloride [PdCl2(PPh3)2] and copper(I) iodide (CuI) as co-catalysts, yields conjugated enynenitriles. rsc.orgscispace.com The proposed mechanism for this transformation involves two key stages: rsc.org
Nucleophilic Addition: Initially, the secondary amine adds to the this compound triple bond, as described in the previous section. This forms an intermediate aminobromoacrylonitrile.
Sonogashira Coupling: The resulting vinyl bromide intermediate then undergoes a Sonogashira cross-coupling reaction with the terminal alkyne. researchgate.net The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and CuI) and subsequent reductive elimination to yield the final conjugated enynenitrile product. nobelprize.orgrsc.org
This tandem reaction sequence demonstrates the utility of this compound in complex, multi-step syntheses performed in a single pot. rsc.org
Under certain conditions, this compound can participate in unexpected or anomalous reactions, leading to the formation of novel chemical structures. One such documented case is its reaction with ethylene (B1197577) trithiocarbonate (B1256668). acs.orgacs.org
When this compound was mixed with ethylene trithiocarbonate in benzene, a mildly exothermic reaction occurred, deviating from the expected cycloaddition-ring-opening pathway observed with other acetylenes. acs.org Instead of the anticipated product, the reaction yielded a novel thioacyl bromide. This anomalous outcome suggests a different reaction mechanism is operative, superseding the normal cycloaddition pathway. acs.org This finding highlights the unique reactivity of this compound and its potential to unlock new synthetic routes to unusual functional groups. acs.org
Role as a Synthetic Building Block
The distinct reactivity of this compound makes it a valuable C3N synthon for constructing more elaborate molecular architectures, particularly those containing conjugated π-systems.
One of the most significant applications of this compound is in the stereoselective, one-step synthesis of conjugated enynenitriles. rsc.orgscispace.com These molecules, which contain a conjugated system of a double bond, a triple bond, and a nitrile group, are of interest in materials science and as intermediates in organic synthesis.
The reaction between this compound, a terminal alkyne, and a secondary amine provides direct access to these structures in moderate to good yields. scispace.com The reaction exhibits high stereoselectivity, exclusively forming the E-isomer of the enynenitrile. This selectivity is attributed to steric hindrance in the transition state, where the bulkier amine and cyano groups preferentially adopt a trans configuration. rsc.org The reaction is tolerant of various functional groups on the alkyne partner, although bulky substituents can lead to a decrease in yield. scispace.com
| Terminal Alkyne (R-C≡CH) | Amine | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Diisopropylamine | (E)-3-(diisopropylamino)-5-phenylpent-2-en-4-ynenitrile | 85 |
| Phenylacetylene | Diethylamine | (E)-3-(diethylamino)-5-phenylpent-2-en-4-ynenitrile | 75 |
| 4-Ethynyltoluene | Diisopropylamine | (E)-3-(diisopropylamino)-5-(p-tolyl)pent-2-en-4-ynenitrile | 80 |
| 4-Methoxyphenylacetylene | Diisopropylamine | (E)-3-(diisopropylamino)-5-(4-methoxyphenyl)pent-2-en-4-ynenitrile | 82 |
| Triethylsilylacetylene | Diisopropylamine | (E)-3-(diisopropylamino)-5-(triethylsilyl)pent-2-en-4-ynenitrile | 25 |
| Triisopropylsilylacetylene | Diisopropylamine | (E)-3-(diisopropylamino)-5-(triisopropylsilyl)pent-2-en-4-ynenitrile | 23 |
| Triisopropylsilylbutadiyne | Diisopropylamine | (E)-3-(diisopropylamino)-7-(triisopropylsilyl)hept-2-en-4,6-diynenitrile | 75 |
Table 1. Synthesis of various conjugated enynenitriles using this compound. Data sourced from Organic & Biomolecular Chemistry. rsc.orgscispace.com
The utility of this compound extends beyond the synthesis of enynenitriles. Its ability to act as a precursor to unique functional groups and participate in multi-component reactions makes it a valuable tool in advanced organic synthesis. nih.govnih.govmdpi.com
The formation of thioacyl bromides from the anomalous reaction with ethylene trithiocarbonate demonstrates its potential for creating rare and reactive sulfur-containing compounds. acs.org Furthermore, the enynenitriles synthesized from this compound are themselves versatile intermediates. The conjugated system of double and triple bonds, along with the reactive nitrile group, provides multiple handles for further synthetic transformations, such as cycloadditions, reductions, or additions to the nitrile. scispace.com These applications underscore the role of this compound in the construction of complex and functionally diverse organic molecules.
Despite a comprehensive search for scientific literature, detailed information regarding the chemical reactivity and advanced organic transformations of this compound, specifically concerning its reaction kinetics, thermodynamics, and stereochemical control, is not available in the public domain.
Extensive searches were conducted to locate experimental and theoretical studies on the following aspects of this compound chemistry:
Stereochemical Control in this compound Reactions:There are no specific research articles that discuss methods or findings related to the stereochemical control in reactions where this compound is a reactant.
While general principles of reaction kinetics, thermodynamics, and stereochemistry are well-established, and some data exists for analogous compounds such as cyanoacetylene (B89716) and other bromo-substituted acetylenes, this information cannot be extrapolated to provide a scientifically accurate and detailed account specifically for this compound as requested in the detailed outline.
Therefore, due to the absence of specific research data on this compound in the scientific literature, it is not possible to generate the requested article with the specified level of detail and scientific accuracy.
Bromocyanoacetylene in Interstellar Chemistry and Astrochemistry
Astrochemical Relevance of Cyanopolyynes and Related Halogenated Species
Cyanopolyynes (HC₂ₙ₊₁N) are a family of carbon-chain molecules that are remarkably prevalent in a variety of interstellar and circumstellar environments. Their long, unsaturated carbon backbones are of fundamental interest to astrochemists as they are considered potential precursors to more complex organic molecules, including those of prebiotic importance. The presence of the cyanide (CN) group lends them a significant dipole moment, facilitating their detection via rotational spectroscopy.
The incorporation of halogen atoms, such as bromine, into these carbon chains introduces unique chemical and physical properties. Halogenated molecules are of particular interest in astrochemistry due to their distinct thermochemistry and reactivity. While chlorine- and fluorine-bearing molecules have been detected in the ISM, the role and abundance of their bromine-containing counterparts are less constrained. The study of bromocyanoacetylene, therefore, offers a window into the interstellar chemistry of heavier halogens and the processes that govern the formation and evolution of complex molecules in space.
Potential Detection and Observational Strategies
The detection of any new interstellar molecule hinges on a detailed understanding of its spectroscopic properties. For a molecule like this compound, this requires a combination of laboratory experiments and theoretical calculations to predict its spectral signature, which can then be sought in astronomical observations.
Laboratory Spectroscopic Work for Interstellar Detection
To date, dedicated laboratory spectroscopic studies of this compound specifically for the purpose of interstellar detection are limited in the public domain. However, the general methodologies for such work are well-established.
Rotational Spectroscopy: The rotational spectrum of a molecule, which arises from transitions between its quantized rotational energy levels, is the primary tool for identifying molecules in the cold, low-density conditions of the ISM. For a linear molecule like this compound, the rotational spectrum would consist of a series of absorption or emission lines at frequencies determined by its rotational constants. High-resolution millimeter-wave spectroscopy in the laboratory would be required to measure these constants with the precision needed for astronomical searches.
Vibrational Spectroscopy: The vibrational spectrum of this compound, which corresponds to the transitions between its vibrational energy levels, would primarily be observable in the infrared region of the electromagnetic spectrum. While the dense and often obscured nature of interstellar clouds can make the detection of infrared absorption features challenging, vibrational spectroscopy provides crucial information about the molecule's structure and bonding. Laboratory measurements of its fundamental vibrational frequencies would be essential for interpreting any potential infrared observations from space-based telescopes.
A summary of the types of spectroscopic data needed for the interstellar detection of this compound is presented in Table 1.
| Spectroscopic Data | Purpose in Astrochemistry | Laboratory Technique |
| Rotational Constants (B₀, D₀) | Prediction of rotational transition frequencies for radio astronomical searches. | Millimeter-wave Spectroscopy |
| Vibrational Frequencies (νᵢ) | Identification of fundamental vibrational modes for infrared astronomical searches. | Infrared Spectroscopy (FTIR) |
| Dipole Moment (μ) | Estimation of line intensities and column densities from observational data. | Stark Spectroscopy |
Astronomical Observational Campaigns
Armed with precise laboratory data, astronomers can conduct targeted observational campaigns to search for this compound in the ISM. The most promising targets for such a search would be regions known to be rich in cyanopolyynes and other complex organic molecules. These include:
Cold Molecular Clouds: Regions like the Taurus Molecular Cloud (TMC-1) are known to harbor long carbon-chain molecules.
Circumstellar Envelopes of Carbon-Rich Stars: The outflows from evolved stars, such as IRC+10216, are factories for complex molecular synthesis.
Star-Forming Regions: The dense and chemically active environments where new stars and planets are born could also be conducive to the formation of halogenated cyanopolyynes.
Observations would typically be carried out using large single-dish radio telescopes or interferometers capable of high spectral resolution in the millimeter and submillimeter wavelength ranges.
Gas-Phase Formation Networks and Reaction Pathways in Interstellar Medium
The formation of this compound in the diffuse and cold environment of the interstellar medium is likely to be governed by gas-phase reactions. While specific reaction pathways for BrC₃N have not been extensively studied, plausible mechanisms can be inferred from our understanding of interstellar chemistry, particularly through neutral-neutral and ion-neutral reactions.
Neutral-Neutral Reactions
Neutral-neutral reactions are crucial for the synthesis of molecules in dense interstellar clouds. A potential formation route for this compound could involve the reaction of a bromine atom with a cyanopolyyne radical:
Br + C₃N → BrC₃N
This reaction would depend on the abundance of both bromine atoms and the C₃N radical in the same region of space. The C₃N radical is a known interstellar species, and while the cosmic abundance of bromine is lower than that of lighter halogens, it is present in the ISM.
Another possibility involves the reaction of the cyano radical (CN) with a bromo-substituted acetylene:
CN + BrC₂H → BrC₃N + H
This type of reaction, involving the substitution of a hydrogen atom by a CN group, is a common pathway for the formation of cyanopolyynes. The efficiency of this pathway would depend on the availability of bromoacetylene in the interstellar medium.
Ion-Neutral Reactions
Ion-neutral reactions are often very efficient at the low temperatures of interstellar clouds and are thought to be a major driver of molecular complexity. A possible ion-neutral pathway to this compound could involve the reaction of a bromine-containing ion with a neutral cyanopolyyne:
Br⁺ + HC₃N → BrC₃N⁺ + H
The resulting this compound cation (BrC₃N⁺) could then be neutralized through electron recombination to form the neutral molecule.
Alternatively, the reaction of an anion could also play a role. For instance, the C₃N⁻ anion, which can be formed from precursors like this compound through dissociative electron attachment, could react with a source of bromine. However, the direct formation of BrC₃N from C₃N⁻ would require a suitable bromine-donating species.
A summary of potential gas-phase formation reactions for this compound is provided in Table 2.
| Reaction Type | Reactants | Products | Significance |
| Neutral-Neutral | Br + C₃N | BrC₃N | Direct association of a bromine atom with a known interstellar radical. |
| Neutral-Neutral | CN + BrC₂H | BrC₃N + H | Analogy to known cyanopolyyne formation mechanisms. |
| Ion-Neutral | Br⁺ + HC₃N | BrC₃N⁺ + H | Potentially efficient at low temperatures, followed by neutralization. |
It is important to note that these are hypothesized reaction pathways. Detailed quantum chemical calculations and laboratory experiments are necessary to determine the reaction rates and branching ratios for these and other potential formation and destruction mechanisms of this compound under interstellar conditions. Such studies will be crucial for accurately modeling its abundance and for guiding future observational searches.
Astrochemical Modeling and Abundance Predictions
Currently, there are no specific astrochemical models that include this compound in their reaction networks. The modeling of interstellar halogen chemistry is still in its early stages, with a primary focus on the more abundant halogens, fluorine and chlorine. aip.org Models have been developed to predict the abundances of simple halogen-containing molecules like hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon monofluoride (CF⁺). aip.org
Efforts to detect bromine-containing molecules in the interstellar medium have so far been unsuccessful. Searches for hydrogen bromide (HBr) in star-forming regions have only yielded upper limits on its abundance. semanticscholar.orgscispace.com This lack of observational data for any bromine-containing species makes it challenging to constrain the initial parameters for astrochemical models that might include bromine chemistry.
However, astrochemical models have been developed to study the formation and destruction of cyanopolyynes (HC₂ₙ₊₁N). These models typically involve gas-phase ion-molecule and neutral-neutral reactions. nasa.govnih.gov The formation of larger cyanopolyynes is often linked to reactions involving smaller cyanopolyynes and hydrocarbon radicals. nih.gov
For this compound to be included in future astrochemical models, several key parameters would need to be determined:
Formation Pathways: Plausible gas-phase and grain-surface reactions that could lead to the formation of this compound would need to be identified. This could potentially involve reactions of cyanopolyynes with bromine atoms or ions.
Reaction Rate Coefficients: The rates of the key formation and destruction reactions would need to be calculated or estimated.
Photodissociation Rates: The rate at which this compound is destroyed by interstellar UV radiation would be a critical parameter.
Given the current state of knowledge, any prediction of the abundance of this compound in the interstellar medium would be highly speculative. However, based on the low cosmic abundance of bromine compared to elements like carbon, nitrogen, and oxygen, it is expected that this compound would be a very low-abundance species, likely several orders of magnitude less abundant than its hydrogen-terminated counterpart, cyanoacetylene (B89716).
Analogies to Other Interstellar Molecules
The study of this compound in the context of astrochemistry can be enriched by drawing analogies to other known interstellar molecules that share structural or chemical similarities. These analogies can provide insights into its potential formation pathways, chemical behavior, and detectability.
Analogy to Cyanopolyynes:
This compound is a member of the cyanopolyyne family, which are molecules with the general structure HC₂ₙ₊₁N. Several members of this family, including cyanoacetylene (HC₃N), cyanobutadiyne (HC₅N), and cyanohexatriyne (HC₇N), have been detected in various interstellar environments. rsc.org
| Molecule | Formula | Detection Environment | Key Characteristics |
| Cyanoacetylene | HC₃N | Molecular clouds, star-forming regions, Titan's atmosphere | One of the most abundant complex molecules in the interstellar medium. |
| Cyanobutadiyne | HC₅N | Dark molecular clouds | A longer-chain cyanopolyyne, indicating active carbon-chain chemistry. |
| This compound | BrC₃N | (Hypothetical) | The presence of a heavy halogen atom would significantly alter its rotational spectrum and chemistry. |
The well-established chemistry of interstellar cyanopolyynes suggests that if this compound were to form, it might do so through similar pathways, potentially involving reactions of bromine atoms with pre-existing cyanopolyynes or their precursors. However, the presence of the bromine atom would also introduce unique chemical properties, such as the potential for reactions initiated by the cleavage of the C-Br bond.
Analogy to Halogen-Containing Interstellar Molecules:
A small number of halogen-containing molecules have been detected in the interstellar medium, primarily containing fluorine and chlorine. dtic.milosti.gov These molecules provide a basis for understanding the behavior of halogens in interstellar environments.
| Molecule | Formula | Detection Environment | Key Characteristics |
| Hydrogen Fluoride | HF | Diffuse and dense molecular clouds | The dominant reservoir of fluorine in the gas phase. |
| Hydrogen Chloride | HCl | Diffuse clouds | Detected in various interstellar environments. |
| Carbon Monofluoride cation | CF⁺ | Orion Bar | A reactive ion that plays a role in fluorine chemistry. |
| This compound | BrC₃N | (Hypothetical) | A significantly more complex halogen-containing molecule than those detected to date. |
The detection of these simple halides suggests that halogen chemistry does occur in the interstellar medium, although the abundances of these species are relatively low. The non-detection of any bromine-containing molecules to date could be due to a combination of factors, including the lower cosmic abundance of bromine and the challenges of detecting heavier molecules. The rotational transitions of a heavy molecule like this compound would be at lower frequencies, and its spectral lines would likely be weaker than those of its lighter analogues.
Future Directions in Bromocyanoacetylene Research
Exploration of Novel Synthetic Methodologies
The current synthesis of bromocyanoacetylene typically involves the bromination of cyanoacetylene (B89716). While effective, future research is anticipated to focus on developing more efficient, safer, and scalable synthetic routes. The exploration of novel synthetic methodologies is crucial for making this compound more accessible for a broader range of applications.
Future synthetic strategies are likely to include:
Catalytic Approaches: The development of catalytic systems, potentially involving transition metals, could offer milder reaction conditions and higher yields. Catalytic methods could also provide better control over the selective bromination of cyanopolyyne precursors.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the safer handling of potentially hazardous reagents and intermediates. This methodology could enable better control over reaction parameters, leading to improved purity and scalability of this compound production.
Alternative Brominating Agents: Research into novel brominating agents beyond elemental bromine or N-bromosuccinimide may lead to more selective and environmentally benign synthetic pathways.
These advancements will be critical in supplying the quantities of this compound needed for its expanded use in materials science and organic synthesis.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and dynamics of this compound is fundamental to predicting its reactivity and behavior in various environments. While conventional spectroscopic data exists, the application of advanced techniques will provide unprecedented detail.
Future spectroscopic investigations will likely employ:
High-Resolution Rotational Spectroscopy: Techniques such as Fourier transform microwave (FTMW) spectroscopy will enable the precise determination of rotational constants and fine-structure details. This high-resolution data is invaluable for benchmarking quantum chemical calculations and for the unambiguous identification of this compound in complex mixtures, including in the interstellar medium.
Vibrational Spectroscopy in Novel Media: Studying the vibrational spectra of this compound in cryogenic matrices or helium nanodroplets can provide insights into its isolated properties, free from intermolecular interactions. Advanced techniques like Coherent Anti-Stokes Raman Scattering (CARS) could be employed to study its Raman-active vibrational bands with high sensitivity.
Broadband Spectroscopic Surveys: The use of broadband chirped-pulse FTMW spectrometers will allow for the rapid acquisition of the rotational spectrum over a wide frequency range, facilitating the detection of isotopologues and vibrationally excited states.
These advanced spectroscopic studies will not only refine our understanding of this compound's fundamental properties but are also essential for its potential detection in astrophysical environments.
High-Level Quantum Chemical Calculations for Reaction Dynamics
Computational chemistry is an increasingly powerful tool for elucidating reaction mechanisms and predicting molecular properties. For this compound, high-level quantum chemical calculations will be instrumental in understanding its reaction dynamics and guiding experimental studies.
Future computational research will likely focus on:
Ab Initio Potential Energy Surfaces: The construction of highly accurate potential energy surfaces using methods like coupled-cluster theory will allow for detailed theoretical investigations of its reaction pathways. These surfaces are crucial for simulating reaction dynamics and predicting rate constants.
Reaction Dynamics Simulations: Quasi-classical trajectory and quantum scattering calculations on these surfaces will provide a detailed picture of the dynamics of reactions involving this compound, including energy disposal in the products and the role of vibrational and rotational excitation.
Thermochemical and Spectroscopic Predictions: High-accuracy calculations of thermochemical data (e.g., enthalpy of formation) and spectroscopic constants will continue to be important for modeling its behavior in various chemical systems, from combustion to interstellar clouds.
These theoretical studies will provide a molecular-level understanding of this compound's reactivity that is often difficult to obtain through experiments alone.
Expanded Role in Materials Science and Organic Synthesis
The unique combination of a bromine atom, a cyano group, and a conjugated diyne backbone makes this compound a promising building block for new materials and complex organic molecules. Its expanded role in these fields is a key area for future development.
In materials science , future applications could include:
Conducting Polymers: The rigid, linear structure of the cyanopolyyne backbone makes it an interesting candidate for incorporation into conjugated polymers with potential applications in electronics and optoelectronics.
Functional Materials: The polar cyano group and the reactive C-Br bond offer handles for functionalization, enabling the design of materials with tailored properties, such as nonlinear optical materials or liquid crystals.
Nanomaterials: this compound could serve as a precursor for the synthesis of novel carbon-based nanomaterials, where the bromine atom can be used to direct self-assembly or as a leaving group in surface-initiated polymerization.
In organic synthesis , this compound is a versatile reagent with untapped potential aanda.org. Its future expanded role may involve arxiv.org:
Cross-Coupling Reactions: As a bromoalkyne, it can participate in a variety of transition metal-catalyzed cross-coupling reactions to form more complex conjugated systems arxiv.org.
Cycloaddition Reactions: The diyne system is a potential partner in cycloaddition reactions for the synthesis of heterocyclic and carbocyclic compounds.
Synthesis of Natural Product Analogues: The cyanopolyyne motif is found in some natural products, and this compound could be a key starting material for the synthesis of analogues with potential biological activity.
The exploration of these applications will depend on the development of robust synthetic routes as outlined in section 7.1.
Deeper Understanding of Astrochemical Significance and Detection Prospects
Cyanopolyynes are a well-known class of interstellar molecules, and their chemistry is of great interest in understanding the molecular evolution of the cosmos aanda.org. The potential presence and role of halogenated molecules like this compound in the interstellar medium (ISM) is a burgeoning area of research.
Future research in this area will focus on:
Astrochemical Modeling: Incorporating bromine chemistry into astrochemical models will be crucial to predict the abundance of this compound in different interstellar environments. These models will need to consider potential formation pathways, such as reactions of bromine atoms with cyanopolyynes, and destruction mechanisms.
Laboratory Astrophysics: Experimental studies of gas-phase reactions involving bromine and cyanopolyynes at low temperatures will provide essential data for these models.
Observational Searches: Armed with precise laboratory spectroscopic data (as discussed in section 7.2), future observational campaigns using powerful radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope (GBT) could be directed towards the detection of this compound in interstellar clouds. The detection of halogenated molecules would open a new window into the chemistry of the ISM.
Prebiotic Chemistry: Cyanopolyynes are considered potential precursors for prebiotic molecules aanda.orgaanda.org. Understanding the role of halogenation on their subsequent chemistry in extraterrestrial environments could provide new insights into the origins of life.
Q & A
Q. What established methods are used to synthesize bromocyanoacetylene, and how is its structural integrity validated?
this compound is synthesized via published procedures involving halogenation and cyano-group incorporation. For example, single-crystal X-ray diffraction (XRD) is critical for validating its structure. Key parameters include:
- Crystal system : Monoclinic (space group P 21/m)
- Unit cell dimensions : a = 5.0950(10) Å, b = 6.1734(13) Å, c = 6.2035(14) Å
- Final R indices : R1 = 0.0289 (for I > 2σ), confirming high precision .
Methodological steps:
Synthesis : Follow protocols for halogenated acetylene derivatives, ensuring inert conditions to prevent decomposition.
Crystallization : Use slow evaporation in non-polar solvents to obtain diffraction-quality crystals.
Validation : Cross-reference XRD data with computational models (e.g., density functional theory) to confirm bond angles and distances.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular geometry?
Infrared (IR) spectroscopy and microwave spectroscopy are primary methods:
- IR spectroscopy : Identifies functional groups (C≡C, C≡N) via stretching frequencies (~2100–2200 cm⁻¹).
- Microwave spectroscopy : Resolves rotational transitions, providing precise bond lengths (e.g., Br–C≡C–C≡N backbone) .
Best practices : - Calibrate instruments using known standards (e.g., propargyl bromide).
- Combine with gas-phase electron diffraction for 3D structural validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms involving this compound’s non-elimination pathways?
this compound exhibits anomalous reactivity, such as forming α-cyano-1,3-dithiolane-Δ²-α-thioacyl bromide instead of typical elimination products when reacting with ethylene trithiocarbonate . Methodological approach :
Mechanistic probing : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track atom migration.
Kinetic studies : Compare reaction rates under varying conditions (temperature, solvent polarity) to identify intermediate stabilization.
Computational modeling : Apply density functional theory (DFT) to map potential energy surfaces and identify transition states.
Key consideration : Resonance stabilization of intermediates (e.g., thioacyl bromide) may explain deviations from expected pathways .
Q. What strategies are employed to analyze this compound’s reactivity in novel synthetic routes?
Advanced studies focus on its role as a dienophile or electrophile in cycloadditions:
- Cyclopropane synthesis : React with strained alkenes (e.g., norbornene) under catalytic conditions.
- Cross-coupling : Utilize palladium catalysts for C–C bond formation with arylboronic acids.
Validation steps : - Monitor reaction progress via in situ NMR spectroscopy.
- Isolate intermediates using flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Compare experimental yields with computational predictions (e.g., Hammett σ constants for substituent effects) .
Q. How do crystallographic data resolve discrepancies in this compound’s reported stability?
Conflicting stability claims arise from its sensitivity to moisture and light. XRD data (e.g., CCDC #1516110) provide empirical evidence:
- Thermal stability : Crystal packing analysis reveals weak intermolecular interactions (van der Waals forces), suggesting low thermal stability.
- Handling protocols : Store under argon at –20°C and use Schlenk techniques for manipulation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s spectroscopic signatures?
Discrepancies in IR or NMR data may stem from solvent effects or impurities. Resolution framework :
Reproducibility : Replicate experiments using identical conditions (solvent, concentration).
Peer validation : Share raw data (e.g., crystallographic .cif files) via repositories like CCDC.
Meta-analysis : Compare literature data to identify systematic errors (e.g., calibration drift) .
Tables
Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P 21/m |
| Unit cell volume | 194.14(7) ų |
| Density (calc.) | 2.223 g cm⁻³ |
| Absorption coefficient | 10.357 mm⁻¹ |
| R1 (all data) | 0.0719 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
